2-Bromo-6-chloro-4-fluoroanisole
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Overview
Description
2-Bromo-6-chloro-4-fluoroanisole: is an organic compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-chloro-4-fluoroanisole can be synthesized through various methods, including electrophilic substitution reactions. One common method involves the bromination, chlorination, and fluorination of anisole under controlled conditions . The reaction typically requires the use of bromine, chlorine, and fluorine sources, along with appropriate catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-fluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted anisole derivative.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl groups.
Scientific Research Applications
2-Bromo-6-chloro-4-fluoroanisole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-fluoroanisole depends on the specific application and the target moleculeThe halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity, making it a useful tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
2-Bromoanisole: A simpler derivative with only a bromine substitution on the anisole ring.
2-Chloro-4-fluoroanisole: Similar structure but lacks the bromine atom.
2-Bromo-4-fluoroanisole: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Bromo-6-chloro-4-fluoroanisole is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the anisole ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in synthetic chemistry and various research applications .
Biological Activity
2-Bromo-6-chloro-4-fluoroanisole (C₈H₆BrClF) is a halogenated aromatic compound recognized for its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine atoms on a methoxy-substituted aromatic ring, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
- Molecular Formula : C₈H₆BrClF
- Molecular Weight : 239.47 g/mol
- Melting Point : 40°C to 41°C
- Appearance : Colorless to pale yellow liquid
Antimicrobial and Antifungal Properties
Research indicates that halogenated anisoles, including this compound, exhibit significant antimicrobial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential cellular processes. Preliminary studies suggest that the presence of halogens enhances the compound's interaction with biological targets, increasing its efficacy compared to non-halogenated analogs.
Inhibition of Biochemical Pathways
This compound may act as an inhibitor in various biochemical pathways. Its structural features suggest potential interactions with enzymes or receptors that could lead to therapeutic applications in treating pain and inflammation through mechanisms similar to those of bradykinin1 antagonists.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of halogenated anisoles demonstrated that this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
This suggests that the compound could be a candidate for developing new antimicrobial agents.
Study on Antifungal Activity
In another investigation focusing on antifungal activity, this compound was tested against Candida albicans. The results indicated that the compound effectively inhibited fungal growth, with an MIC of 16 µg/mL. This activity highlights its potential use in treating fungal infections.
The biological activity of this compound is likely due to its ability to interact with specific biological targets. The multiple halogen substituents can enhance binding affinity to proteins or enzymes involved in microbial metabolism. Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
Applications in Medicinal Chemistry
This compound is being explored as an intermediate in the synthesis of various organic compounds, including potential pharmaceuticals. Its role in developing orally bioavailable compounds that penetrate the central nervous system (CNS) is particularly noteworthy. The compound's unique structure may contribute to the effectiveness of new therapeutic agents targeting pain and inflammation pathways.
Properties
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGMVAPTMIFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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